A Technical Guide to 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Rise of Saturated Spirocycles in Medicinal Chemistry
In the modern era of drug discovery, the principle of "escaping flatland" has become a guiding tenet for medicinal chemists.[1] This paradigm shift emphasizes the move away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds that can better mimic natural products and explore unoccupied chemical space. Within this context, saturated spirocycles have emerged as exceptionally valuable building blocks. Their inherent rigidity, novel three-dimensional shapes, and predictable exit vectors for substitution offer a powerful platform for developing new chemical entities with improved pharmacological profiles.[2][3]
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is a prime exemplar of this new class of structural motifs. It combines the conformational rigidity of the azaspiro[3.3]heptane core—a validated bioisostere of piperidine—with the strategic introduction of a geminal difluoro group.[4][5] The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity (logP), and receptor binding affinity.[4][6] This guide provides a comprehensive technical overview of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate for researchers, chemists, and drug development professionals, detailing its core properties, a plausible synthetic pathway, and its strategic application as a next-generation building block.
Core Chemical and Physical Properties
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is supplied as a stable salt, which enhances its shelf-life and handling characteristics compared to the free base. The core physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1523617-85-7 | [7] |
| Molecular Formula | C₈H₁₀F₅NO₂ | [7] |
| Molecular Weight | 247.16 g/mol | [7] |
| Purity (Typical) | ≥97% | [7] |
| Computed TPSA | 49.33 Ų | [7] |
| Computed LogP | 1.6384 |[7] |
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Expert Insight: The Topological Polar Surface Area (TPSA) and LogP values are critical predictors for drug development. A TPSA of 49.33 suggests good potential for cell permeability, while the LogP of 1.64 indicates a moderate lipophilicity. The gem-difluoro moiety acts as a lipophilic isostere of a carbonyl group, often enhancing metabolic stability without drastically increasing lipophilicity, a common challenge in drug design.[6]
Figure 1: Structure of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate.
Synthesis and Purification
While the exact proprietary synthesis may vary between suppliers, a robust and scalable synthetic route can be conceptualized based on established methodologies for constructing fluorinated spirocycles.[6] The general strategy involves the formation of a difluorocyclobutane precursor followed by the construction of the azetidine ring.
Conceptual Synthetic Workflow
The causality behind this approach is rooted in efficiency and the availability of starting materials. Constructing the chemically robust gem-difluoro cyclobutane ring first allows for more aggressive reaction conditions, which might not be compatible with a pre-existing, and more sensitive, azetidine ring.
Figure 2: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol
The following protocol is a representative, self-validating system for the final step of the synthesis: conversion of the free base to the trifluoroacetate salt.
-
Dissolution: Dissolve 1.0 equivalent of 5,5-Difluoro-2-azaspiro[3.3]heptane (free base) in a minimal amount of diethyl ether (or dichloromethane) at 0 °C in a flask equipped with a magnetic stirrer.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (1.05 equivalents) in diethyl ether dropwise to the stirred solution. Causality: Using a slight excess of TFA ensures complete protonation of the basic nitrogen. The dropwise addition at low temperature controls the exotherm of the acid-base neutralization.
-
Precipitation: Upon addition of the acid, a white precipitate of the trifluoroacetate salt should form. Continue stirring the slurry at 0 °C for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2-3 times) to remove any unreacted starting materials or excess TFA. Trustworthiness: This washing step is critical for ensuring high purity of the final product.
-
Drying: Dry the white solid under high vacuum to a constant weight.
-
Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its identity, purity, and the 1:1 stoichiometry of the amine and the trifluoroacetate counterion.
Reactivity and Synthetic Utility
The primary point of chemical reactivity on the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold is the secondary amine within the azetidine ring. This nitrogen atom acts as a nucleophile and a base, providing a convenient handle for further functionalization.
Common Derivatization Reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Reaction with acid chlorides or activated esters to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Figure 3: General reactivity and derivatization pathways.
Application in Drug Discovery: Scaffold Hopping and Bioisosterism
The 2-azaspiro[3.3]heptane core is a proven bioisosteric replacement for piperidine, a ubiquitous heterocycle in marketed drugs.[5] Replacing a piperidine ring with this spirocyclic scaffold—a process known as "scaffold hopping"—can yield novel, patent-free analogues with potentially superior properties.[2]
Advantages of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold:
-
Improved Metabolic Stability: The gem-difluoro group at the 5-position blocks a potential site of metabolic oxidation (cytochrome P450), which can increase the half-life of a drug.[4]
-
Lowered Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of the secondary amine, which can be beneficial for tuning solubility and off-target activity (e.g., hERG channel binding).
-
Enhanced 3D-Character: The rigid, spirocyclic structure provides a well-defined orientation for substituents, leading to potentially higher binding affinity and selectivity.
-
Novel Intellectual Property: As a non-classical piperidine analogue, its use can circumvent existing patents.[4]
Figure 4: Workflow for using the scaffold in a drug discovery program.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the material.
Table 2: Representative Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets for the cyclobutane and azetidine protons. A broad singlet for the N-H proton (may exchange with D₂O). |
| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to ¹³C-¹⁹F coupling. Signals for the azetidine and cyclobutane carbons. |
| ¹⁹F NMR | Two signals are expected: a singlet for the trifluoroacetate anion (around -76 ppm) and a multiplet (triplet of triplets) for the CF₂ group on the spirocycle. |
| LC-MS | A single major peak in the chromatogram. The mass spectrum should show the molecular ion for the free base [M+H]⁺. |
Standard Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals to confirm proton counts.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The presence of the two distinct fluorine environments (CF₂ and CF₃) is a key validation point.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Identify the key quaternary spirocyclic carbon and the triplet for the CF₂-bearing carbon.
-
Data Interpretation: Correlate all spectra to confirm the assigned structure and assess purity by identifying any extraneous peaks.
Safety, Handling, and Storage
As a research chemical, 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate requires careful handling in a laboratory setting.
-
Safety: The compound is classified as an irritant. It may cause respiratory irritation and is harmful if swallowed. It causes skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C).[7][9]
-
Handling: Avoid creating dust. Ensure all sources of ignition are removed if handling with flammable solvents.
References
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Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
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Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]
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6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate. PubChem. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
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2-azaspiro[3.3]heptane as bioisoster of piperidine.. ResearchGate. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Cas 1427367-47-2,6,6-difluoro-2-azaspiro[3.3]heptane. LookChem. [Link]
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Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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